molecular formula C25H19N5O2S B2511172 3-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide CAS No. 1115371-79-3

3-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide

Cat. No. B2511172
CAS RN: 1115371-79-3
M. Wt: 453.52
InChI Key: AIYAEEVVCJFFGZ-UHFFFAOYSA-N
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Description

The compound "3-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features, which include a cyanophenyl group, an imidazole ring, and a benzamide moiety. These structural components are common in various heterocyclic compounds that have been synthesized and evaluated for their potential antitumor activities, as well as for the formation of other heterocyclic derivatives .

Synthesis Analysis

The synthesis of similar heterocyclic compounds often involves step-wise or tandem reactions, utilizing environmentally friendly conditions. For instance, water-mediated syntheses have been developed for the preparation of N-arylbenzamide derivatives, which could be related to the synthesis of the compound . Moreover, the use of microwave-assisted reactions with solid base catalysts, such as K2CO3, has been reported to offer advantages like short reaction times and high yields, which might be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds often features planar rings, such as thiophene, and various conformations for cyclohexene rings, such as half-chair conformations . The presence of substituents like the cyano group can influence the electronic properties and reactivity of the molecule, potentially affecting its biological activity .

Chemical Reactions Analysis

Compounds with similar structural motifs have been shown to undergo a variety of chemical reactions. These include cyclization reactions to form new heterocyclic rings , reactions with isothiocyanates to yield thioxoimidazolidine derivatives , and oxidative cyclization/dehydrogenation to form benzothiazoles . The specific reactivity of the compound would depend on the functional groups present and their relative positions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structures. For example, the presence of a trifluoroacetamide group can impart unique properties due to the electron-withdrawing effect of the trifluoromethyl group . The solubility, melting point, and stability of the compound would be determined by its functional groups and overall molecular architecture. The compound's reactivity in biological systems could also be influenced by these properties, as well as by its ability to form hydrogen bonds and interact with biological macromolecules.

Scientific Research Applications

Antitumor Activity

Compounds structurally related to 3-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide have been studied for their potential antitumor activities. For instance, a study involved synthesizing different heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which showed high inhibitory effects on three human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams et al., 2010).

Corrosion Inhibition

Amino acid-based corrosion inhibitors structurally similar to 3-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide have been synthesized. These compounds, such as AIZ-3, demonstrated high inhibition efficiency (96.08%) at low concentrations and acted as mixed-type inhibitors (Srivastava et al., 2017).

Synthesis and Mechanistic Studies

The reaction mechanisms involving compounds like 3-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide have been explored. These studies include the synthesis of novel compounds and understanding their reaction mechanisms, which can be crucial for further heterocyclic transformations (Mirallai et al., 2015).

Nematicidal Activity

Compounds with structural similarities to 3-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide have been evaluated for nematicidal activity. A study synthesized derivatives and assessed their antibacterial, antifungal, and nematicidal activities, providing insights into their potential applications in agriculture or pest control (Srinivas et al., 2008).

Future Directions

The compound could potentially be used in a variety of applications, depending on its properties. For example, it could be used as a building block in organic synthesis, or it could be investigated for its potential as an anticancer drug .

properties

IUPAC Name

3-[2-[2-(2-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O2S/c26-16-19-7-4-5-12-22(19)29-23(31)17-33-25-27-13-14-30(25)21-11-6-8-18(15-21)24(32)28-20-9-2-1-3-10-20/h1-15H,17H2,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYAEEVVCJFFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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